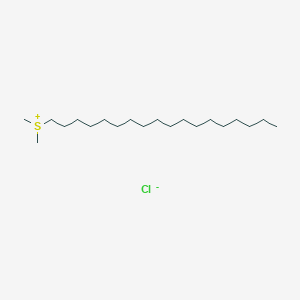

Dimethyl(octadecyl)sulfanium;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonium chlorides can involve the reaction of a sulfoxide with hydroxyaromatic compounds in the presence of hydrochloric acid, as described in the third paper. This method has been used to prepare dimethyl-hydroxyaryl-sulfonium chlorides, which suggests that similar methods could potentially be applied to synthesize long-chain alkyl sulfonium chlorides like dimethyl(octadecyl)sulfanium chloride .

Molecular Structure Analysis

The structure of sulfonium salts is a key aspect of their chemistry. The papers provided do not directly address the molecular structure of dimethyl(octadecyl)sulfanium chloride, but they do discuss the structural analysis of related sulfonium compounds using techniques such as NMR spectroscopy and elemental analysis . These techniques are essential for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

The papers discuss various reactions involving sulfonium compounds. For example, the first paper describes the reaction of a bicyclic compound with arene sulfenyl chlorides, leading to products of trans annular cyclization . The second paper also discusses heterocyclization reactions with sulfenyl chlorides . These reactions highlight the reactivity of sulfonium compounds and their potential to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not specifically mention the physical and chemical properties of dimethyl(octadecyl)sulfanium chloride, they do provide information on the properties of similar sulfonium compounds. For instance, the pyrolysis of sulfonium chlorides to yield thioethers as described in the third paper indicates the thermal stability and potential decomposition pathways of these salts . The solubility, melting points, and reactivity of sulfonium salts are important properties that can be inferred from such studies.

Wissenschaftliche Forschungsanwendungen

Membrane Structure and Stability Modulation

Research on compounds like Dimethyl sulphoxide (DMSO) has shown significant effects on the stability and dynamics of biomembranes, which are crucial for cell biology applications. DMSO, for example, is known to modulate membrane structure, enhancing cryoprotection, cell fusion, and permeability. This property is vital for biomedical research and applications involving cell preservation and manipulation (Yu & Quinn, 1998).

Environmental and Ecosystem Impact

Studies on the climatically active gas dimethylsulphide (DMS) and its precursors highlight the complex nature of sulfur compounds in marine ecosystems. These investigations provide insights into the production, consumption, and atmospheric implications of sulfur compounds, essential for understanding and modeling climate change effects. This research underscores the necessity for comprehensive studies on sulfur compounds' roles in natural processes and their potential technological applications (Stefels et al., 2007).

Hydroprocessing Catalysts

Transition metal sulphides have been reviewed for their hydroprocessing capabilities, including the treatment of heavy oils and pollutants. These materials are crucial for environmental remediation and energy sector applications, offering pathways to more sustainable processing technologies. The review of metal sulphide precipitation, for example, integrates fundamental and applied research, suggesting potential for future consolidation and innovation in hydroprocessing and environmental applications (Lewis, 2010).

Safety And Hazards

While specific safety and hazard information for DODS is not available in the search results, it is always important to handle chemicals with care and use appropriate safety measures.

Zukünftige Richtungen

DODS holds immense potential in scientific research. With its unique properties, it finds applications in various fields like organic synthesis, pharmaceutical research, and material science1.

Please note that this information is based on the available search results and may not cover all aspects of Dimethyl(octadecyl)sulfanium;chloride. For more detailed information, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

dimethyl(octadecyl)sulfanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSVIXNKUKAARM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

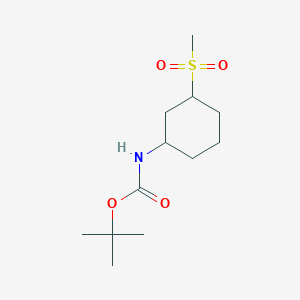

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(octadecyl)sulfanium chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)

![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)